REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Si]([O:19][CH2:20][CH2:21][O:22][C:23]1[S:24][CH:25]=[CH:26][N:27]=1)(C(C)(C)C)(C)C.C([O-])(O)=O.[Na+]>CO>[S:24]1[CH:25]=[CH:26][N:27]=[C:23]1[O:22][CH2:21][CH2:20][OH:19] |f:2.3|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
2-[2-(tert-butyldimethylsilanyloxy)ethoxy]thiazole
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCOC=1SC=CN1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were partially removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
The mixture was washed with aq. sat. NaHCO3 (1×)
|
Type
|
EXTRACTION
|
Details
|
the aq. phase was extracted back with EtOAc (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (EtOAc/heptane 1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.43 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |